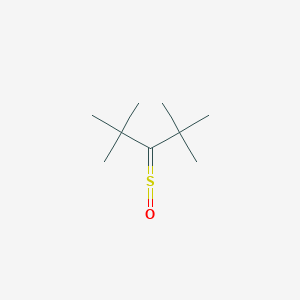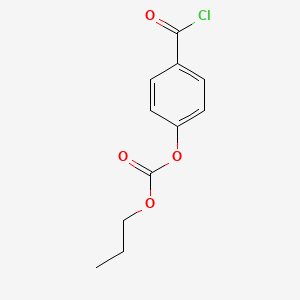
4-(Chlorocarbonyl)phenyl propyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chlorocarbonyl)phenyl propyl carbonate is an organic compound characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a propyl carbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorocarbonyl)phenyl propyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenol with propyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(Chlorocarbonyl)phenol+Propyl chloroformate→4-(Chlorocarbonyl)phenyl propyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chlorocarbonyl)phenyl propyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form 4-(Chlorocarbonyl)phenol and propyl alcohol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) at room temperature.
Hydrolysis: Water or aqueous acid/base solutions at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted phenyl propyl carbonates.
Hydrolysis: 4-(Chlorocarbonyl)phenol and propyl alcohol.
Reduction: 4-(Hydroxymethyl)phenyl propyl carbonate.
Aplicaciones Científicas De Investigación
4-(Chlorocarbonyl)phenyl propyl carbonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and coatings with specific properties.
Pharmaceuticals: It can be used in the development of prodrugs, where the carbonate group is cleaved to release the active drug.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Mecanismo De Acción
The mechanism of action of 4-(Chlorocarbonyl)phenyl propyl carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of substituted phenyl propyl carbonates. The carbonate moiety can also undergo hydrolysis or reduction, depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chlorocarbonyl)phenyl methyl carbonate
- 4-(Chlorocarbonyl)phenyl ethyl carbonate
- 4-(Chlorocarbonyl)phenyl butyl carbonate
Uniqueness
4-(Chlorocarbonyl)phenyl propyl carbonate is unique due to its specific combination of a chlorocarbonyl group and a propyl carbonate moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in organic synthesis and material science.
Propiedades
Número CAS |
57373-82-7 |
|---|---|
Fórmula molecular |
C11H11ClO4 |
Peso molecular |
242.65 g/mol |
Nombre IUPAC |
(4-carbonochloridoylphenyl) propyl carbonate |
InChI |
InChI=1S/C11H11ClO4/c1-2-7-15-11(14)16-9-5-3-8(4-6-9)10(12)13/h3-6H,2,7H2,1H3 |
Clave InChI |
STJPHDBYBWIJAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


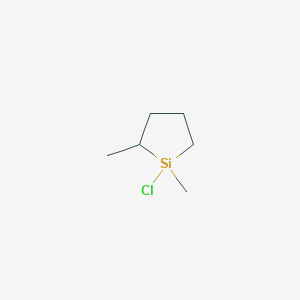
![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
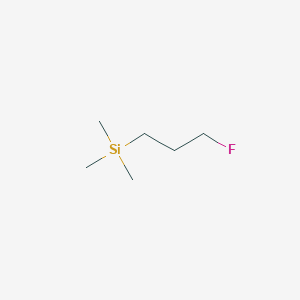
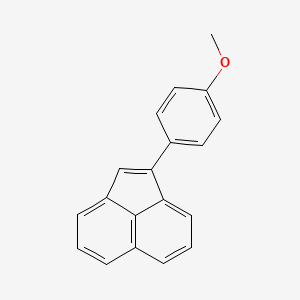
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)
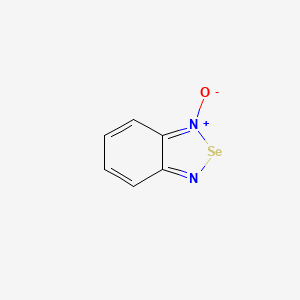
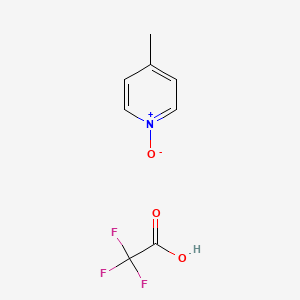
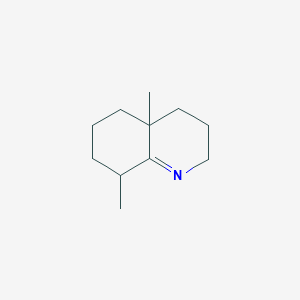
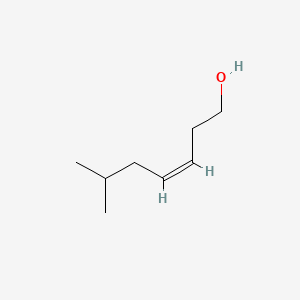
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
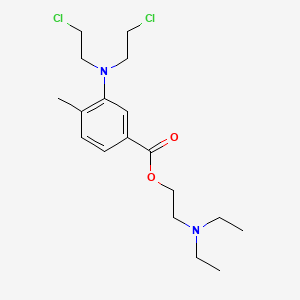
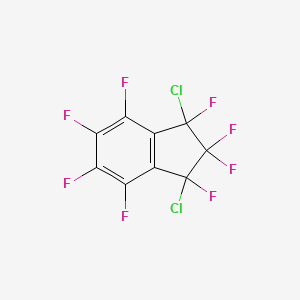
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
